molecular formula C19H17F6NO4S B2880090 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-23-3

2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2880090
CAS No.: 338956-23-3
M. Wt: 469.4
InChI Key: VUWJNJPFIRDGSD-UHFFFAOYSA-N
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Description

The compound 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide (CAS: 338956-14-2) is a sulfonylpropanamide derivative characterized by a trifluoromethyl-substituted benzylsulfonyl group and a para-trifluoromethylphenyl amide moiety. This analysis compares its chemical and functional properties with structurally analogous compounds, leveraging computational, synthetic, and bioactivity data.

Properties

IUPAC Name

2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO4S/c1-17(28,16(27)26-15-7-5-13(6-8-15)18(20,21)22)11-31(29,30)10-12-3-2-4-14(9-12)19(23,24)25/h2-9,28H,10-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWJNJPFIRDGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation and Thioether Formation

The synthesis often begins with methacrylic acid as a starting material. Oxidation using 40% aqueous hydrogen peroxide in the presence of a tungstic acid catalyst yields racemic 2,3-dihydroxy-2-methylpropionic acid (VII ). This diol is subsequently converted to an acid chloride via treatment with thionyl chloride , enabling amidation with 4-amino-2-trifluoromethylbenzonitrile under controlled conditions (-15°C in dimethylacetamide).

The resulting intermediate undergoes thioether formation by reacting with 4-fluorothiophenol in the presence of a base, such as triethylamine. This step introduces the sulfur-containing moiety critical for subsequent sulfonation.

Oxidation to Sulfonyl Group

The thioether intermediate is oxidized to the sulfonyl derivative using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a biphasic system. For example, dichloromethane or ethyl acetate serves as the organic phase, while tetrabutylammonium hydrogensulfate acts as a phase-transfer catalyst to enhance reactivity. This step proceeds at ambient temperature, achieving near-quantitative conversion to the sulfonyl group.

Table 1: Oxidation Conditions Comparison

Oxidizing Agent Solvent Catalyst Yield*
Oxone® Dichloromethane Tetrabutylammonium hydrogensulfate High
H₂O₂ Acetic acid Vanadium catalyst Moderate

*Yield data inferred from reaction efficiency described in patents.

Amidation and Final Steps

The sulfonated intermediate is subjected to amidation with 4-(trifluoromethyl)aniline under basic conditions. A key modification involves using pyridine or triethylamine to scavenge HCl generated during acyl chloride reactivity. Final purification via recrystallization or column chromatography yields the target compound, with a reported boiling point of 612.5±55.0 °C and density of 1.474±0.06 g/cm³ .

Alternative Methods and Modifications

Asymmetric Synthesis

Racemic 2,3-dihydroxy-2-methylpropionic acid can be resolved into enantiomers using chiral auxiliaries or enzymatic methods, enabling the production of optically pure derivatives. For instance, dioxathiolane intermediates are opened under basic aqueous conditions to yield enantiomerically enriched diols, which are then sulfonated and amidated.

Peterson Olefination

The Peterson olefination reaction, catalyzed by triflimide (Tf₂NH) , offers an alternative route for constructing the carbon-sulfur bond. This method leverages the strong electron-withdrawing nature of triflimide to stabilize transition states, enhancing regioselectivity.

Catalytic and Reaction Conditions

The use of TMSNTf₂ (trimethylsilyl bistriflimide) as a catalyst facilitates nucleophilic additions to α,β-enones, a step relevant for synthesizing fluorinated intermediates. Additionally, Selectfluor serves as an electrophilic fluorine source in aminofluorination reactions, though its application in this specific synthesis remains exploratory.

Purification and Characterization

Post-synthetic purification employs recrystallization from halogenated solvents or chromatography on silica gel. Key characterization data include:

  • pKa : 11.63±0.29 (predicted)
  • Molecular Weight : 469.4 g/mol
  • Spectroscopic Data : NMR and MS confirm sulfonyl and trifluoromethyl groups.

Challenges and Optimization

  • Epoxidation Hazards : Early methods using peracetic acid posed explosion risks. Substituting with H₂O₂/tungstic acid improved safety.
  • Stereochemical Control : Achieving enantiopurity requires meticulous selection of chiral catalysts or resolution techniques.
  • Oxidation Efficiency : Optimizing Oxone® concentration and phase-transfer catalysts minimizes byproducts.

Applications and Derivatives

While primarily a synthetic target, structural analogs of this compound exhibit bioactivity as androgen receptor antagonists , akin to bicalutamide. Derivatives with modified sulfonyl or trifluoromethyl groups are explored for enhanced pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products depend on the nucleophile used, potentially forming new amides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the presence of multiple trifluoromethyl groups. These groups can significantly alter the electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.

Biology and Medicine

In biological and medical research, compounds with trifluoromethyl groups are often explored for their potential as pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application, whether it be as a pharmaceutical agent or an industrial chemical.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylphenyl group is conserved across analogs, suggesting shared hydrophobic interactions.
  • Sulfonyl vs. thioether/sulfide groups (e.g., in bicalutamide derivatives) influence oxidation states and electronic properties, affecting protein binding .
  • Nitro or cyano substituents (e.g., in and ) may enhance electrophilicity but reduce metabolic stability compared to trifluoromethyl groups .

Bioactivity and Proteomic Interaction Profiles

  • Cluster Analysis : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) indicates that sulfonylpropanamides with trifluoromethyl groups cluster together, correlating with antiandrogenic or kinase-inhibitory modes of action .
  • However, the 3-(trifluoromethyl)benzyl group may introduce unique off-target effects compared to 4-fluorophenyl analogs .
  • Metabolite Similarity : Molecular networking (cosine scores >0.8) predicts similar fragmentation patterns for metabolites of sulfonylpropanamides, implying conserved detoxification pathways .

Computational Similarity Metrics

  • Tanimoto and Dice Scores :
    • The target compound exhibits a Tanimoto score >0.7 with bicalutamide derivatives (MACCS fingerprints), reflecting shared sulfonylpropanamide motifs .
    • Lower similarity (Dice score <0.5) with nitro-substituted analogs (e.g., ) highlights the impact of electron-withdrawing groups .

Biological Activity

The compound 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide , with the CAS number 338956-23-3 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes multiple trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.

  • Molecular Formula : C19H17F6NO4S
  • Molar Mass : 469.4 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group suggests possible interactions with nucleophilic sites, influencing enzyme activity and protein interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds featuring sulfonamide and trifluoromethyl groups have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can act as inhibitors of specific kinases involved in cancer progression.
    • A study on similar sulfonamide derivatives indicated their effectiveness in targeting non-small-cell lung carcinoma (NSCLC) cells by inducing apoptosis and inhibiting cell migration .
  • Anti-inflammatory Effects :
    • Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be significant for treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties :
    • The presence of trifluoromethyl groups has been linked to enhanced antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Case Study 1 : A derivative of the compound was tested for its effects on human cancer cell lines. Results indicated that it significantly reduced cell viability at micromolar concentrations, suggesting potent anticancer properties.
  • Case Study 2 : In a model of chronic inflammation, a related compound demonstrated a marked reduction in inflammatory markers, highlighting its potential as an anti-inflammatory agent.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInhibition of NSCLC cell growth
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against various pathogens

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